molecular formula C9H15NO B13883905 2-tert-butyl-2,3-dihydro-1H-pyridin-4-one

2-tert-butyl-2,3-dihydro-1H-pyridin-4-one

Cat. No.: B13883905
M. Wt: 153.22 g/mol
InChI Key: TWGADJVWWFVRBT-UHFFFAOYSA-N
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Description

2-tert-butyl-2,3-dihydro-1H-pyridin-4-one is a heterocyclic compound that features a pyridine ring with a tert-butyl group at the 2-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-2,3-dihydro-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone, followed by cyclization to form the desired pyridinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-2,3-dihydro-1H-pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: N-oxides of the pyridinone ring.

    Reduction: Alcohol derivatives of the pyridinone.

    Substitution: Various substituted pyridinone derivatives depending on the substituent introduced.

Scientific Research Applications

2-tert-butyl-2,3-dihydro-1H-pyridin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-2,3-dihydro-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-tert-butyl-2,3-dihydro-1H-pyridin-4-one can be compared with other similar compounds, such as:

    2-tert-butyl-2,3-dihydro-1H-pyridin-4-ol: Similar structure but with an alcohol group instead of a ketone.

    2-tert-butyl-2,3-dihydro-1H-pyridin-4-thione: Contains a thione group instead of a ketone.

    2-tert-butyl-2,3-dihydro-1H-pyridin-4-amine: Features an amine group at the 4-position.

Properties

IUPAC Name

2-tert-butyl-2,3-dihydro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-5,8,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGADJVWWFVRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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